benzyl(triphenyl)phosphanium;hydrobromide
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Overview
Description
Benzyl(triphenyl)phosphanium;hydrobromide is an organophosphorus compound that features a benzyl group attached to a triphenylphosphonium cation, paired with a hydrobromide anion. This compound is notable for its applications in organic synthesis, particularly in the formation of ylides used in the Wittig reaction, which is a key method for the synthesis of alkenes.
Preparation Methods
Synthetic Routes and Reaction Conditions
Benzyl(triphenyl)phosphanium;hydrobromide can be synthesized through the reaction of triphenylphosphine with benzyl bromide. The reaction typically takes place in a solvent such as tetrahydrofuran (THF) and can be accelerated using microwave irradiation. The optimized conditions involve heating the mixture at 60°C for 30 minutes, resulting in high yields of the desired product .
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general approach involves scaling up the laboratory synthesis. This includes using larger reactors and optimizing reaction conditions to ensure consistent product quality and yield.
Chemical Reactions Analysis
Types of Reactions
Benzyl(triphenyl)phosphanium;hydrobromide primarily undergoes substitution reactions. It is commonly used to generate ylides, which are intermediates in the Wittig reaction. This reaction involves the formation of an alkene from an aldehyde or ketone.
Common Reagents and Conditions
The Wittig reaction typically requires a strong base such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu) to deprotonate the phosphonium salt, forming the ylide. The reaction is carried out in an aprotic solvent like THF or diethyl ether .
Major Products
The major products of reactions involving this compound are alkenes, formed through the Wittig reaction. The specific alkene produced depends on the aldehyde or ketone used as the reactant.
Scientific Research Applications
Benzyl(triphenyl)phosphanium;hydrobromide has a wide range of applications in scientific research:
Biology: The compound can be used to modify biomolecules, aiding in the study of biological pathways and mechanisms.
Industry: The compound is used in the production of fine chemicals and materials, including polymers and specialty chemicals
Mechanism of Action
The primary mechanism of action for benzyl(triphenyl)phosphanium;hydrobromide involves the formation of a ylide. The ylide then reacts with a carbonyl compound (aldehyde or ketone) to form a four-membered ring intermediate called an oxaphosphetane. This intermediate subsequently decomposes to form the desired alkene and triphenylphosphine oxide .
Comparison with Similar Compounds
Similar Compounds
Triphenylphosphine: A common reagent in organic synthesis, used in various reactions including the Wittig reaction.
Tributylphosphine: Another phosphine used in organic synthesis, often as a reducing agent.
Trimethylphosphine: A smaller phosphine used in similar applications but with different reactivity and steric properties.
Uniqueness
Benzyl(triphenyl)phosphanium;hydrobromide is unique due to its ability to form stable ylides, which are crucial intermediates in the Wittig reaction. This stability allows for the selective formation of alkenes, making it a valuable reagent in organic synthesis.
Properties
Molecular Formula |
C25H23BrP+ |
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Molecular Weight |
434.3 g/mol |
IUPAC Name |
benzyl(triphenyl)phosphanium;hydrobromide |
InChI |
InChI=1S/C25H22P.BrH/c1-5-13-22(14-6-1)21-26(23-15-7-2-8-16-23,24-17-9-3-10-18-24)25-19-11-4-12-20-25;/h1-20H,21H2;1H/q+1; |
InChI Key |
WTEPWWCRWNCUNA-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C[P+](C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4.Br |
Origin of Product |
United States |
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